molecular formula C9H10O2S B6230302 4-Cyclopropyl-5-methylthiophene-3-carboxylicacid CAS No. 1547734-72-4

4-Cyclopropyl-5-methylthiophene-3-carboxylicacid

Cat. No. B6230302
CAS RN: 1547734-72-4
M. Wt: 182.24 g/mol
InChI Key: QHSULTJQUNGNFC-UHFFFAOYSA-N
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Description

“4-cyclopropyl-5-methylthiophene-3-carboxylic acid” is a chemical compound with the molecular formula C9H10O2S . It has a molecular weight of 182.24 . This compound is related to the thiophene family, which is a class of heterocyclic compounds that contain a five-membered ring made up of one sulfur atom and four carbon atoms .


Synthesis Analysis

The synthesis of thiophene derivatives like “4-cyclopropyl-5-methylthiophene-3-carboxylic acid” often involves condensation reactions . For instance, the Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives . Another common method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .


Molecular Structure Analysis

The molecular structure of “4-cyclopropyl-5-methylthiophene-3-carboxylic acid” can be represented by the InChI code: 1S/C9H10O2S/c1-5-8(6-2-3-6)7(4-12-5)9(10)11/h4,6H,2-3H2,1H3,(H,10,11) . This indicates that the compound contains a cyclopropyl group attached to the 4th carbon of the thiophene ring and a methyl group attached to the 5th carbon. The 3rd carbon of the ring is attached to a carboxylic acid group .

Safety and Hazards

The safety data sheet (SDS) for “4-cyclopropyl-5-methylthiophene-3-carboxylic acid” indicates that it may cause eye irritation . Therefore, it is recommended to avoid contact with eyes and skin, and to use personal protective equipment when handling this compound .

Future Directions

The future directions for “4-cyclopropyl-5-methylthiophene-3-carboxylic acid” and other thiophene derivatives could involve further exploration of their biological activities and potential applications in medicinal chemistry . Additionally, the development of more efficient and environmentally friendly synthetic methods for these compounds could be a promising area of research .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-cyclopropyl-5-methylthiophene-3-carboxylic acid involves the introduction of a carboxylic acid group onto a cyclopropyl-methylthiophene ring system.", "Starting Materials": [ "Cyclopropyl ethyl ketone", "Methyl thiophene", "Bromine", "Sodium hydroxide", "Sodium hydride", "Carbon dioxide", "Hydrochloric acid", "Sodium bicarbonate", "Ethyl acetate", "Methanol", "Water" ], "Reaction": [ "Bromination of methyl thiophene using bromine in the presence of sodium hydroxide to yield 4-bromo-5-methylthiophene", "Alkylation of 4-bromo-5-methylthiophene with cyclopropyl ethyl ketone using sodium hydride as a base to yield 4-cyclopropyl-5-methylthiophene", "Carboxylation of 4-cyclopropyl-5-methylthiophene using carbon dioxide in the presence of a palladium catalyst to yield 4-cyclopropyl-5-methylthiophene-3-carboxylic acid", "Purification of the product using acid-base extraction with hydrochloric acid and sodium bicarbonate, followed by extraction with ethyl acetate and recrystallization from methanol and water" ] }

CAS RN

1547734-72-4

Molecular Formula

C9H10O2S

Molecular Weight

182.24 g/mol

IUPAC Name

4-cyclopropyl-5-methylthiophene-3-carboxylic acid

InChI

InChI=1S/C9H10O2S/c1-5-8(6-2-3-6)7(4-12-5)9(10)11/h4,6H,2-3H2,1H3,(H,10,11)

InChI Key

QHSULTJQUNGNFC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CS1)C(=O)O)C2CC2

Purity

95

Origin of Product

United States

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